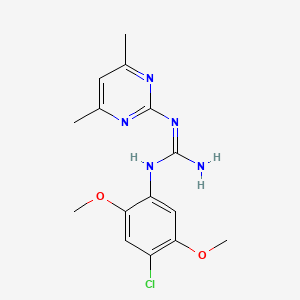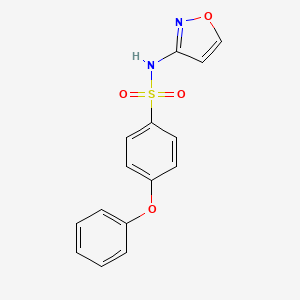![molecular formula C16H21ClN2O4 B5436537 4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, commonly referred to as CDAA, is a synthetic compound that has been the subject of much scientific research. CDAA belongs to the class of spirocyclic compounds and has shown potential in various fields of research.
Mécanisme D'action
The mechanism of action of CDAA is not fully understood, but it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). CDAA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
CDAA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CDAA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, CDAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CDAA has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. CDAA is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, CDAA also has some limitations. It is not very water-soluble, which makes it difficult to use in certain experiments. CDAA also has a relatively high molecular weight, which can limit its ability to penetrate cell membranes.
Orientations Futures
There are several future directions for research on CDAA. One area of research is the development of CDAA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of CDAA and its effects on various cellular processes. Additionally, research can be done to improve the water solubility of CDAA and to develop more efficient synthesis methods. Finally, CDAA can be used as a tool to study the structure-activity relationship of spirocyclic compounds and their potential therapeutic applications.
Conclusion:
In conclusion, CDAA is a synthetic compound that has shown potential in various fields of research. It has anti-inflammatory, anti-tumor, and neuroprotective properties, among others. CDAA is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as EDC and NHS. Although CDAA has some limitations, it is a valuable research tool with many potential applications. Further research is needed to fully understand the mechanism of action of CDAA and to develop CDAA-based drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CDAA involves the reaction of 5-chloro-2-methoxybenzoic acid with 1,8-diaminooctane in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) under reflux conditions, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
CDAA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CDAA has also been studied for its effects on the central nervous system, with potential applications in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-21-14-3-2-12(17)8-13(14)15(20)19-5-7-23-16(10-19)9-18-4-6-22-11-16/h2-3,8,18H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYVWIUZWIZEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)
![2,6-dimethyl-4-{[1-(propylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5436459.png)
![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)

![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)

![1-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5436514.png)
![1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5436523.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![5-{1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5436532.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)